2-methoxy-5-(1H-pyrazol-4-yl)aniline
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Overview
Description
2-Methoxy-5-(1H-pyrazol-4-yl)aniline is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-(1H-pyrazol-4-yl)aniline typically involves the cyclocondensation of hydrazine with a carbonyl system. One common method is the reaction of 2-methoxyaniline with 4-chloropyrazole under basic conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of pyrazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as microwave-assisted synthesis, are being explored to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(1H-pyrazol-4-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: :
Properties
Molecular Formula |
C10H11N3O |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-methoxy-5-(1H-pyrazol-4-yl)aniline |
InChI |
InChI=1S/C10H11N3O/c1-14-10-3-2-7(4-9(10)11)8-5-12-13-6-8/h2-6H,11H2,1H3,(H,12,13) |
InChI Key |
ZSEZYWMTBADRKK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CNN=C2)N |
Origin of Product |
United States |
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